methyl 4-[(E)-[(1-phenyltetrazol-5-yl)hydrazinylidene]methyl]benzoate
Overview
Description
Methyl 4-[(E)-[(1-phenyltetrazol-5-yl)hydrazinylidene]methyl]benzoate is a complex organic compound that features a tetrazole ring, a phenyl group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(E)-[(1-phenyltetrazol-5-yl)hydrazinylidene]methyl]benzoate typically involves the reaction of 1-phenyltetrazole-5-thiol with methyl 4-formylbenzoate under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like methanol. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(E)-[(1-phenyltetrazol-5-yl)hydrazinylidene]methyl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tetrazole ring or the ester group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in ethanol at room temperature.
Substitution: Sodium methoxide in methanol at reflux temperature.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted tetrazoles or esters.
Scientific Research Applications
Methyl 4-[(E)-[(1-phenyltetrazol-5-yl)hydrazinylidene]methyl]benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of methyl 4-[(E)-[(1-phenyltetrazol-5-yl)hydrazinylidene]methyl]benzoate involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to interact with enzymes and receptors in biological systems. The phenyl group and benzoate ester contribute to the compound’s overall stability and reactivity, enabling it to participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-[(E)-{[1-(1-naphthyl)-1H-tetrazol-5-yl]hydrazono}methyl]benzoate: Similar structure with a naphthyl group instead of a phenyl group.
Methyl 4-[(E)-(2-{[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}hydrazinylidene)methyl]benzoate: Contains a pyrazole ring instead of a tetrazole ring.
Uniqueness
Methyl 4-[(E)-[(1-phenyltetrazol-5-yl)hydrazinylidene]methyl]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tetrazole ring makes it a versatile compound for various applications, particularly in medicinal chemistry and materials science.
Properties
IUPAC Name |
methyl 4-[(E)-[(1-phenyltetrazol-5-yl)hydrazinylidene]methyl]benzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N6O2/c1-24-15(23)13-9-7-12(8-10-13)11-17-18-16-19-20-21-22(16)14-5-3-2-4-6-14/h2-11H,1H3,(H,18,19,21)/b17-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJQGGURPSFHORP-GZTJUZNOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=NNC2=NN=NN2C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=N/NC2=NN=NN2C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.